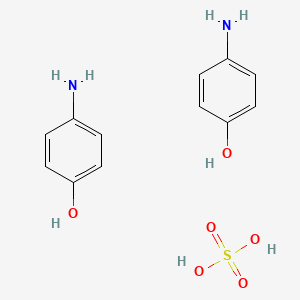

4-aminophenol;sulfuric acid

Descripción general

Descripción

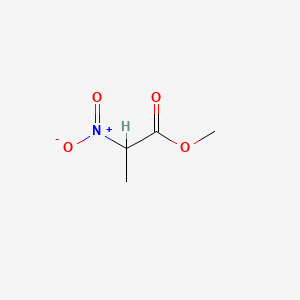

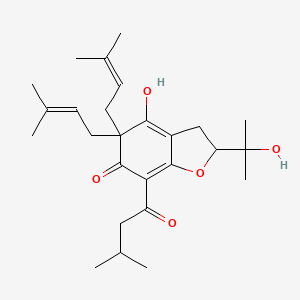

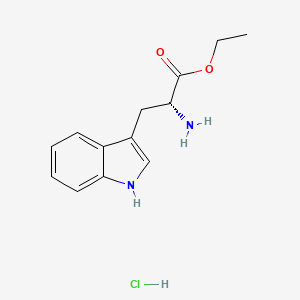

4-Aminophenol: is an organic compound with the chemical formula C6H7NO. It is a derivative of phenol and aniline, characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions and industrial processes.

Aplicaciones Científicas De Investigación

Chemistry:

Photographic Developers: 4-Aminophenol is used as a developing agent in black-and-white photography due to its reducing properties.

Dye Production: It serves as an intermediate in the synthesis of azo and sulfur dyes.

Biology and Medicine:

Pharmaceuticals: 4-Aminophenol is a key intermediate in the production of paracetamol (acetaminophen), a widely used analgesic and antipyretic.

Industry:

Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.

Lubricating Agents: The compound is also employed in the formulation of anticorrosion lubricating agents.

Mecanismo De Acción

Target of Action

It’s known that aminophenols, in general, can interact with various enzymes and proteins within the body .

Mode of Action

It’s known that aminophenols can undergo various biochemical reactions, including oxidation and reduction . These reactions can lead to changes in the cellular environment, potentially affecting the function of various biomolecules .

Biochemical Pathways

For instance, 2-aminophenol can be degraded into pyruvate and acetyl-CoA through a series of enzymatic reactions . These metabolites are key components of several important biochemical pathways, including the citric acid cycle and the glycolysis pathway .

Pharmacokinetics

It’s known that aminophenols, such as acetaminophen, are mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite .

Result of Action

It’s known that aminophenols can have various effects on cells, depending on their specific chemical structure and the cellular context .

Action Environment

The action of 4-Aminophenol sulfate(2:1) can be influenced by various environmental factors, such as pH and temperature . For instance, the compound has a pH of 3.5-4.5 at 20 °C in a 50 g/L solution in water . These properties can affect the compound’s stability, solubility, and reactivity, thereby influencing its action and efficacy .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Aminophenol sulfate(2:1) is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is a key intermediate in the biodegradation of nitrobenzenes and amines . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of 4-Aminophenol sulfate(2:1) on cells and cellular processes are diverse. It has been reported to have highly toxic and mutagenic effects, inducing DNA cleavage in mouse and human lymphoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminophenol sulfate(2:1) exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it is involved in the production of the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI/NABQI) that can deplete glutathione, react with cellular macromolecules, and initiate cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminophenol sulfate(2:1) can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been found that the oxidation process of aminophenols in acidic and alkaline media was dependent on hydrogen ion concentration .

Dosage Effects in Animal Models

The effects of 4-Aminophenol sulfate(2:1) can vary with different dosages in animal models. Studies have shown that high doses of related compounds can lead to hepatotoxicity

Metabolic Pathways

4-Aminophenol sulfate(2:1) is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol in a metabolic pathway proposed for Burkholderia sp. strain AK-5 .

Transport and Distribution

The transport and distribution of 4-Aminophenol sulfate(2:1) within cells and tissues are complex processes that involve various transporters and binding proteins . Detailed information on how 4-Aminophenol sulfate(2:1) is transported and distributed is currently limited.

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene: One common method for preparing 4-aminophenol involves the reduction of nitrobenzene. This process typically uses hydrogen and a catalyst such as palladium or platinum.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitrobenzene using Raney copper as a catalyst.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4-Aminophenol can undergo oxidation reactions, often resulting in the formation of quinone imines.

Reduction: The compound can be reduced to form aniline derivatives.

Substitution: 4-Aminophenol can participate in electrophilic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinone imines.

Reduction: Aniline derivatives.

Substitution: Various substituted phenols and anilines depending on the reagents used.

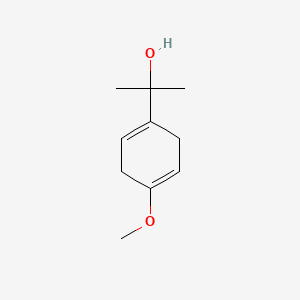

Comparación Con Compuestos Similares

2-Aminophenol: Similar to 4-aminophenol but with the amino group in the ortho position relative to the hydroxyl group.

3-Aminophenol: The amino group is in the meta position.

Aniline: Lacks the hydroxyl group and is more basic in nature.

Uniqueness:

Propiedades

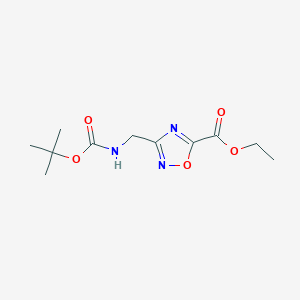

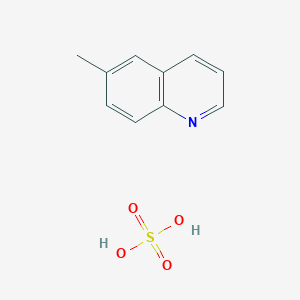

IUPAC Name |

4-aminophenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXDQGLBWXGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O.C1=CC(=CC=C1N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-30-8 (Parent) | |

| Record name | p-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70979037 | |

| Record name | Sulfuric acid--4-aminophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-98-0 | |

| Record name | p-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--4-aminophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(4-hydroxyphenyl)ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3870K8MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

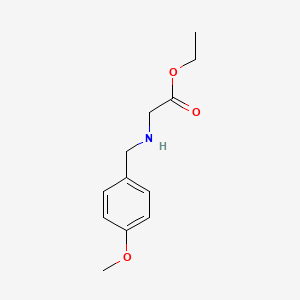

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)